molecular formula C7H3Cl2NS B566693 5,7-Dichlorothieno[2,3-c]pyridine CAS No. 1326715-01-8

5,7-Dichlorothieno[2,3-c]pyridine

Cat. No.: B566693
CAS No.: 1326715-01-8
M. Wt: 204.068
InChI Key: NOLRRYMPZILHBM-UHFFFAOYSA-N
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Description

5,7-Dichlorothieno[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H3Cl2NS and a molecular weight of 204.08 g/mol . This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with chlorine atoms substituted at the 5 and 7 positions. It is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichlorothieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyridine with thiophene derivatives in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichlorothieno[2,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thieno[2,3-c]pyridines with different functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothieno[2,3-c]pyridines.

Scientific Research Applications

5,7-Dichlorothieno[2,3-c]pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,7-Dichlorothieno[2,3-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichlorothieno[3,2-b]pyridine
  • 5,7-Dichlorothieno[2,3-d]pyridine

Comparison

Compared to similar compounds, 5,7-Dichlorothieno[2,3-c]pyridine is unique due to its specific ring fusion pattern and substitution positions. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5,7-dichlorothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLRRYMPZILHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(N=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856035
Record name 5,7-Dichlorothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1326715-01-8
Record name 5,7-Dichlorothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7-chlorothieno[2,3-c]pyridine 6-oxide (2.58 g, 13.8 mmol) and POCl3 (20 mL) was stirred at 115° C. under N2 for 7 h. After that time, the excess POCl3 was removed in vacuo, and the residue was poured into ice/water (100 mL), basified by addition of 8 N NaOH followed by saturated NaHCO3, and extracted with DCM (3×50 mL). The combined extracts were washed with saturated NaHCO3 (50 mL), water (50 mL) and brine (50 mL), dried over MgSO4, and concentrated in vacuo. The residue was purified by ISCO chromatography (0 to 40% EtOAc:heptane) to afford 1.97 g (70%) of the title compound as a beige solid. 1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J=5.6 Hz, 1 H), 7.68 (s, 1 H), 7.37 (d, J=5.6 Hz, 1 H); MS (ESI): 203.94, 205.94 [M+H]+; HPLC tR=1.55 min (TOF: polar—3 min).
Name
7-chlorothieno[2,3-c]pyridine 6-oxide
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
70%

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